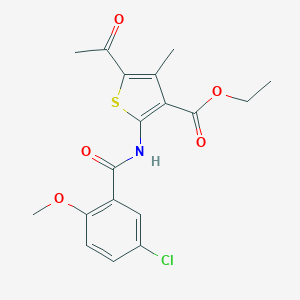
ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an acetyl group, and a methoxybenzoyl moiety
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the acetyl group: This step often involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the methoxybenzoyl moiety: This step can be carried out using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .
Comparison with Similar Compounds
ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-acetyl-4-methyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate: This compound has a similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 5-acetyl-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound has a methyl group instead of a chloro group, which can lead to different chemical and biological properties.
Ethyl 5-acetyl-4-methyl-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate: This compound has a chloro group at a different position, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H18ClNO5S |
|---|---|
Molecular Weight |
395.9g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClNO5S/c1-5-25-18(23)14-9(2)15(10(3)21)26-17(14)20-16(22)12-8-11(19)6-7-13(12)24-4/h6-8H,5H2,1-4H3,(H,20,22) |
InChI Key |
RNZWNTRWMWELPD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















